2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide
Description
The compound 2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide features a thiazole core substituted with a 2,4-dichlorophenyl group at position 4 and an acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 3-chlorophenylsulfanyl group. This structure combines halogenated aromatic rings and a sulfur-containing thiazole, which are common pharmacophores in medicinal chemistry for modulating biological activity, solubility, and binding affinity .
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-10-2-1-3-12(6-10)24-9-16(23)22-17-21-15(8-25-17)13-5-4-11(19)7-14(13)20/h1-8H,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOFJFUISPKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, with the molecular formula and CAS No. 338957-91-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of chlorinated phenyl groups contributes to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 429.77 g/mol |
| Molecular Formula | C17H11Cl3N2OS2 |
| CAS Number | 338957-91-8 |
| Boiling Point | Not specified |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- S. aureus : The compound exhibited notable activity against methicillin-resistant strains.
- E. coli : It demonstrated moderate antibacterial effects, indicating a broad-spectrum potential.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. The compound's structure suggests it may interact with cellular mechanisms involved in cancer cell proliferation and apoptosis. In vitro studies have shown:
- Caco-2 Cells : The compound reduced cell viability significantly (39.8% compared to untreated controls) suggesting potent anticancer activity.
- A549 Cells : Limited activity was observed, highlighting the importance of structural modifications for enhancing efficacy against different cancer types.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds often correlates with specific structural features:
- Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
- Thiazole Ring : Essential for cytotoxic activity; modifications can lead to varied biological responses.
- Phenyl Groups : Substituents on the phenyl rings can modulate activity; electron-withdrawing groups typically enhance potency.
Case Studies
- Antimicrobial Efficacy : A study published in MDPI highlighted the synthesis of various thiazole derivatives and their antimicrobial activities against resistant strains of bacteria. Compounds with similar structures showed promising results against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Research indicated that specific modifications in the thiazole structure led to enhanced anticancer activity in various cell lines, particularly those resistant to standard therapies .
- Comparative Analysis : In a comparative study involving multiple thiazole derivatives, it was found that compounds with additional functional groups exhibited superior activity against resistant strains of Candida species, suggesting a potential application in antifungal therapies .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to 2-[(3-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide exhibit promising anticancer properties. For example:
- A study demonstrated that thiazole derivatives showed selective cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The synthesized compounds displayed IC50 values indicating strong anticancer activity .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties:
- Compounds derived from thiazoles exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus thuringiensis. The presence of specific functional groups was found to enhance this activity .
Case Studies and Research Findings
- Anticancer Screening :
- Structure-Activity Relationship (SAR) Studies :
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Thiazole-Acetamide Backbones
Key Compounds:
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2) Features a morpholine ring instead of the 3-chlorophenylsulfanyl group. Retains the 2,4-dichlorophenyl-substituted thiazole core. Demonstrated in safety assessments but lacks explicit bioactivity data .
N-(4-Phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide
- Replaces the acetamide with a benzamide group.
- Exhibits anti-inflammatory activity, suggesting the thiazole-amide scaffold’s versatility in targeting inflammation pathways .
2-((4-(2,4-Dichlorophenyl)thiazol-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
- Differs in the substitution of the 3-chlorophenylsulfanyl group with a 2,4-dimethoxyphenylacetamide.
- The methoxy groups may enhance solubility compared to halogenated analogs .
Structural Comparison Table:
Physicochemical Properties
Melting Points and Molecular Weights:
- Target Compound: Predicted molecular weight ≈ 450–470 g/mol (based on analogous structures). No explicit melting point data available.
- Compound 13 (): M.p. 216–220°C; molecular weight 446.30 g/mol. The dichlorophenyl and coumarin groups contribute to higher rigidity and melting points .
Spectroscopic Data:
- The target compound’s IR and NMR profiles are expected to show signals similar to analogs:
Anticonvulsant Activity:
- The target compound’s sulfanyl group may reduce basicity, altering pharmacokinetics.
Anti-Inflammatory and Antimicrobial Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
